![molecular formula C18H19FN4O2S B2770665 N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1013797-85-7](/img/structure/B2770665.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d]thiazol-2-yl group, a tetrahydrofuran-2-yl group, and a 1H-pyrazole-5-carboxamide group. These groups are common in many bioactive compounds and could contribute to the compound’s potential biological activities.Scientific Research Applications
Antibacterial Activity
Compounds derived from the benzo[d]thiazolyl and pyrazole motifs, such as those studied by Palkar et al. (2017), have been synthesized and evaluated for their antibacterial properties. Among these, certain compounds displayed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, suggesting potential applications in addressing bacterial infections. These compounds were assessed for cytotoxicity, indicating their safe antibacterial potential at non-toxic concentrations. This research underscores the significance of such compounds in developing new antibacterial agents (Palkar et al., 2017).
Anti-Cancer Activity
Another study by Hammam et al. (2005) explored novel fluoro-substituted benzo[b]pyran derivatives, which upon further chemical manipulation yielded compounds with significant anti-lung cancer activity. These findings highlight the potential of fluorine-substituted compounds in the development of targeted cancer therapies, offering insights into the design of new anticancer agents (Hammam et al., 2005).
Synthetic Applications
The heterospirocyclic compounds involving tetrahydrofuran and related motifs demonstrate utility in synthetic chemistry, as shown by Strässler et al. (1997). These compounds serve as synthons for the development of heterocyclic α-amino acids, illustrating the importance of such structures in synthesizing complex organic molecules with potential pharmaceutical applications (Strässler et al., 1997).
Antipsychotic Agents
Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols by Wise et al. (1987) has led to the discovery of compounds with an antipsychotic-like profile. These compounds, which do not interact with dopamine receptors like traditional antipsychotics, offer a novel approach to antipsychotic therapy, potentially providing new treatments for psychiatric disorders (Wise et al., 1987).
Mechanism of Action
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-11-8-15(22(2)21-11)17(24)23(10-13-4-3-7-25-13)18-20-14-6-5-12(19)9-16(14)26-18/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYMBZQBFROWJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(CC2CCCO2)C3=NC4=C(S3)C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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